N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(morpholinosulfonyl)benzamide
Description
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Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O5S/c24-19-5-1-17(2-6-19)21-9-10-22(27-26-21)33-14-11-25-23(29)18-3-7-20(8-4-18)34(30,31)28-12-15-32-16-13-28/h1-10H,11-16H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYTWVVKWALPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(morpholinosulfonyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a pyridazine ring, a fluorophenyl group, and a morpholinosulfonyl benzamide moiety, which may contribute to its interaction with various biological targets.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate design, which is crucial for its biological function. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C25H22FN3O3 |
| Molecular Weight | 433.46 g/mol |
| CAS Number | 920408-54-4 |
| Solubility | Soluble in DMSO, slightly soluble in water |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the morpholine sulfonyl group suggests potential inhibition of certain enzymes, possibly including histone deacetylases (HDACs), which play critical roles in gene expression and cancer progression.
Biological Activity
- Antitumor Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential effectiveness as anticancer agents .
- HDAC Inhibition : Research has highlighted the compound's potential as an HDAC inhibitor. In vitro assays suggest that it may selectively inhibit class I HDACs, leading to increased acetylation of histones and subsequent modulation of gene expression involved in cell cycle regulation and apoptosis .
- Cell Cycle Arrest and Apoptosis : Studies have demonstrated that treatment with related compounds can induce G2/M phase arrest and promote apoptosis in cancer cell lines. The mechanism involves upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, contributing to reduced cell viability .
Case Studies
A notable case study involved the evaluation of a structurally similar compound in xenograft models, where significant tumor growth inhibition was observed compared to control treatments. The study reported a tumor growth inhibition (TGI) rate of approximately 48% when administered at specific dosages, showcasing the therapeutic potential of this class of compounds .
Comparative Analysis
To better understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| N-(2-Amino-4-Fluorophenyl)-4-bis(2-chloroethyl)-amino-benzamide | 1.30 | HDAC Inhibition |
| N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzamide | Not specified | Potential HDAC Inhibition |
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